1-Azido-2-methoxyethane
Description
1-Azido-2-methoxyethane is an organic compound featuring a methoxy group (-OCH₃) and an azide group (-N₃) on adjacent carbon atoms of an ethane backbone. This compound is commercially available as a 50% solution in monoglyme, indicating its use in synthetic chemistry as a reactive intermediate or precursor .
Structure
3D Structure
Properties
IUPAC Name |
1-azido-2-methoxyethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O/c1-7-3-2-5-6-4/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUOOEBCMHJVBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key differences between 1-Azido-2-methoxyethane and its analogs:
Key Observations:
- Chain Length and Complexity: this compound has the shortest carbon chain, while analogs like 1-Azido-2-(2-methoxyethoxy)ethane (C₅H₁₁N₃O₂) and 1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane (C₇H₁₅N₃O₃) feature progressively longer ethoxy chains.
- Functional Group Variations : The substitution of methoxy with iodo in 1-Azido-2-(2-iodoethoxy)ethane introduces a halogen, making it a better leaving group for subsequent reactions (e.g., nucleophilic substitutions or cross-couplings) .
This compound:
- Azide Displacement : Replacing a halogen or tosylate group with sodium azide (NaN₃) on a methoxy-substituted ethane precursor.
Analogs:
- 1-Azido-2-(2-iodoethoxy)ethane : Synthesized via refluxing 2-(2-azidoethoxy)ethan-1-ol with NaI in acetone, followed by extraction with dichloromethane .
- 1-Azido-2-(2-methoxyethoxy)ethane : Likely prepared through similar azide displacement reactions on tosylated or iodinated precursors, as seen in related compounds .
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